molecular formula C20H20FN5O B3413612 N-(4-{[4-(dimethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-3-fluorobenzamide CAS No. 946244-88-8

N-(4-{[4-(dimethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-3-fluorobenzamide

Cat. No.: B3413612
CAS No.: 946244-88-8
M. Wt: 365.4 g/mol
InChI Key: PUKMNWKIPGGDLL-UHFFFAOYSA-N
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Description

N-(4-{[4-(Dimethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-3-fluorobenzamide is a pyrimidine-based small molecule characterized by a dimethylamino-substituted pyrimidine core linked to a 3-fluorobenzamide group via an aniline bridge. The pyrimidine ring is a common pharmacophore in medicinal chemistry, often contributing to interactions with biological targets such as kinases or enzymes.

Properties

IUPAC Name

N-[4-[[4-(dimethylamino)-6-methylpyrimidin-2-yl]amino]phenyl]-3-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20FN5O/c1-13-11-18(26(2)3)25-20(22-13)24-17-9-7-16(8-10-17)23-19(27)14-5-4-6-15(21)12-14/h4-12H,1-3H3,(H,23,27)(H,22,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUKMNWKIPGGDLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)NC2=CC=C(C=C2)NC(=O)C3=CC(=CC=C3)F)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20FN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Action Environment

The action of TCMDC-124724 is influenced by the biochemical environment of the Plasmodium falciparum parasite. Factors such as the availability of asparagine and the presence of other proteins may affect the compound’s efficacy. Additionally, the compound’s stability could be influenced by factors such as pH and temperature, although further studies are needed to confirm this.

Biochemical Analysis

Subcellular Localization

The subcellular localization of TCMDC-124724 is likely to be closely linked to its target, the PfProRS enzyme. Given that this enzyme is involved in protein synthesis, it is likely that TCMDC-124724 is localized to the areas of the cell where this process takes place

Biological Activity

N-(4-{[4-(dimethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-3-fluorobenzamide, also known by its chemical identifiers and synonyms, has emerged as a significant compound in medicinal chemistry due to its diverse biological activities. This article delves into its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • Molecular Formula : C20H20FN5O
  • Molecular Weight : 367.41 g/mol

The compound features a complex structure that enables interactions with various biological targets, contributing to its pharmacological effects.

Biological Activity Overview

This compound exhibits several notable biological activities:

  • Anticancer Activity :
    • The compound has shown potential in inhibiting tumor growth in various cancer cell lines. Studies indicate that it interferes with cell cycle progression and induces apoptosis.
    • Case Study : A study demonstrated that this compound significantly inhibited the proliferation of human myelodysplastic syndrome (SKM-1) cells, leading to increased levels of acetyl-histone H3 and P21, which are markers associated with cell cycle arrest and apoptosis induction .
  • Antimicrobial Properties :
    • Preliminary tests suggest that the compound possesses antimicrobial activity against a range of pathogens, including both gram-positive and gram-negative bacteria.
    • Research Findings : In vitro assays indicated that the compound exhibited effective antibacterial activity, although detailed mechanisms remain to be elucidated.
  • Antioxidant Effects :
    • The compound has been evaluated for its ability to scavenge free radicals, contributing to its potential use in preventing oxidative stress-related diseases.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound acts as an inhibitor of certain histone deacetylases (HDACs), which play a crucial role in regulating gene expression. By inhibiting these enzymes, the compound can alter cellular processes related to cancer progression.
  • Receptor Binding : It may also interact with various receptors involved in signaling pathways that regulate cell growth and survival.

Data Summary Table

Biological ActivityObservationsReferences
AnticancerInhibits SKM-1 cell proliferation; induces apoptosis
AntimicrobialEffective against gram-positive/negative bacteria
AntioxidantScavenges free radicals; reduces oxidative stress

Research Applications

This compound is being explored for various applications in drug development:

  • Cancer Therapeutics : Its ability to induce apoptosis and inhibit tumor growth makes it a candidate for further development as an anticancer agent.
  • Infectious Diseases : The antimicrobial properties suggest potential applications in treating bacterial infections.

Comparison with Similar Compounds

Structural Similarities :

  • Shares a pyrimidin-2-ylamino-aniline backbone.
  • Contains a fluorine-substituted aromatic ring (2-fluorobenzenesulfonamide vs. 3-fluorobenzamide).

Key Differences :

  • Amino Substituent on Pyrimidine: Ethylamino (CAS: 923113-41-1) vs. dimethylamino (target compound). Dimethylamino groups typically offer stronger electron-donating effects, which may enhance pyrimidine ring basicity and influence hydrogen bonding .
  • Functional Group : Sulfonamide (CAS: 923113-41-1) vs. benzamide. Sulfonamides generally exhibit higher acidity (due to -SO2NH-) and may alter pharmacokinetic properties like solubility and membrane permeability.
  • Molecular Weight : 401.5 (CAS: 923113-41-1) vs. ~395.4 (estimated for the target compound). The difference (~6 Da) is negligible for most biological applications but could impact crystallinity or formulation .

Hypothesized Impact: The dimethylamino group in the target compound may confer improved binding to targets requiring cationic interactions (e.g., ATP-binding pockets in kinases), while the benzamide group could enhance metabolic stability compared to sulfonamides.

4-(4-Amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide (Example 53)

Structural Similarities :

  • Fluorinated aromatic systems (3-fluorophenyl in Example 53 vs. 3-fluorobenzamide in the target).
  • Pyrimidine-derived heterocycles (pyrazolo[3,4-d]pyrimidine vs. dimethylamino-pyrimidine).

Key Differences :

  • Core Heterocycle : Pyrazolo[3,4-d]pyrimidine (Example 53) vs. 6-methylpyrimidine. Pyrazolopyrimidines are often used in kinase inhibitors (e.g., Janus kinase inhibitors), whereas simpler pyrimidines may target broader enzyme families.
  • Chromen-4-one Moiety: Example 53 includes a chromenone group, which is absent in the target compound. Chromenones are associated with anti-inflammatory or estrogenic activities.
  • Physical Properties: Example 53 has a higher molecular weight (589.1 vs. ~395.4) and melting point (175–178°C), suggesting greater rigidity or crystallinity, possibly due to the chromenone system .

Hypothesized Impact: The target compound’s simpler pyrimidine core may offer synthetic accessibility and tunability, while the absence of a chromenone moiety could reduce off-target effects in certain therapeutic contexts.

Triazine Derivatives with Dimethylamino Substituents

Structural Similarities :

  • Multiple dimethylamino groups (e.g., N,N-dimethylamino-benzylidene in ).
  • Aromatic linkers (phenyl groups).

Key Differences :

  • Core Structure : 1,3,5-Triazine () vs. pyrimidine. Triazines are less common in drug design but are explored in materials science and as kinase inhibitors.
  • Functional Complexity : includes pyrrolidinyl and hydroxymethyl groups, which introduce stereochemical complexity absent in the target compound.

Hypothesized Impact : The pyrimidine core in the target compound may provide better metabolic stability compared to triazines, which can undergo hydrolysis under physiological conditions.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-{[4-(dimethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-3-fluorobenzamide
Reactant of Route 2
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N-(4-{[4-(dimethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-3-fluorobenzamide

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